3-(4-Propylphenyl)propanol
Description
3-(4-Propylphenyl)propanol is an aromatic alcohol with a molecular structure consisting of a benzene ring substituted with a propyl group at the para position and a propanol (3-carbon alcohol) chain. Its molecular formula is C₁₂H₁₈O, with a molecular weight of 178.27 g/mol.
Properties
Molecular Formula |
C12H18O |
|---|---|
Molecular Weight |
178.27 g/mol |
IUPAC Name |
3-(4-propylphenyl)propan-1-ol |
InChI |
InChI=1S/C12H18O/c1-2-4-11-6-8-12(9-7-11)5-3-10-13/h6-9,13H,2-5,10H2,1H3 |
InChI Key |
UIFVAJJGMKREPN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=C(C=C1)CCCO |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 3-(4-Propylphenyl)propanol with structurally or functionally related compounds, focusing on physicochemical properties, sensory characteristics, and applications.
4-Propylphenol (C₉H₁₂O)
- Structure: A phenol derivative with a para-propyl substituent.
- Key Differences: Functional Group: 4-Propylphenol has a hydroxyl group directly attached to the benzene ring, making it more acidic (pKa ~10) compared to the aliphatic alcohol group in this compound (pKa ~16–18). Applications: 4-Propylphenol is used as a flavoring agent (FEMA 3649) due to its phenolic aroma, whereas this compound’s applications may lean toward synthetic intermediates or solvents. Solubility: 4-Propylphenol is slightly soluble in water, while the propanol chain in the target compound likely enhances hydrophilicity.
Tripropylene Glycol (TPG) (C₉H₂₀O₄)
- Structure: A triol with ether linkages and three propanol units.
- Key Differences: Hydrophilicity: TPG is fully water-soluble and hygroscopic, whereas this compound’s aromatic ring reduces water solubility. Boiling Point: TPG has a higher boiling point (267°C) due to its larger molecular weight and hydrogen-bonding capacity. Applications: TPG is widely used as a solvent, humectant, and plasticizer, while the target compound’s applications are likely more specialized due to its hybrid aromatic-aliphatic structure.
1-Octanol (C₈H₁₈O)
- Structure : A straight-chain aliphatic alcohol.
- Key Differences: Odor Threshold: 1-Octanol has an extremely low odor threshold (0.13 ppm) due to its strong, fatty aroma, whereas this compound’s odor profile may be milder, influenced by its aromatic ring. Solubility: 1-Octanol is poorly water-soluble, while the target compound’s hydroxyl group and shorter chain may improve miscibility.
3-Hydroxy-1-(4-hydroxyphenyl)-1-propanone (C₉H₁₀O₃)
- Structure: Aromatic ketone with hydroxyl groups on the benzene ring and propanone chain.
- Key Differences: Reactivity: The ketone group in this compound increases electrophilicity, making it more reactive in nucleophilic additions compared to the alcohol-dominated reactivity of this compound.
Data Table: Comparative Properties
Research Findings and Implications
- Sensory Properties: The odor intensity of this compound is hypothesized to lie between 1-octanol (intense) and isopropanol (subdued), based on its hybrid structure .
- Solubility Trends: Its moderate water solubility distinguishes it from fully hydrophobic aromatics (e.g., 4-propylphenol) and highly hydrophilic glycols (e.g., TPG) .
- Synthetic Utility : The compound’s aromatic-aliphatic duality may enable unique reactivity in coupling reactions or as a surfactant precursor.
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